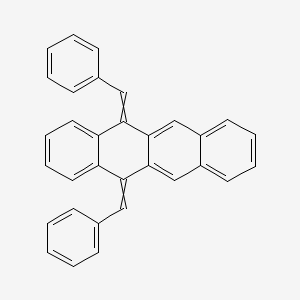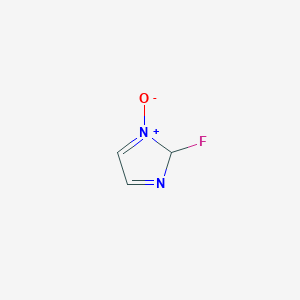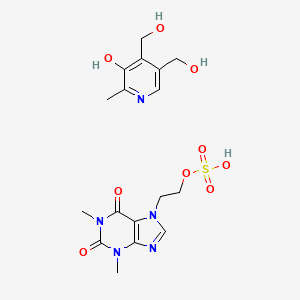
Pyridofylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridofylline is a chemical compound with the molecular formula C17H23N5O9S and a molecular weight of 473.46. It is known for its therapeutic properties as a respiratory stimulant and vasodilator (coronary). The compound is a combination of 3,7-dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione and 5-hydroxy-6-methyl-3,4-pyridinedimethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridofylline can be synthesized through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. Another method includes the use of hydroxylamine instead of ammonia to avoid the oxidation step . Industrial production often employs gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of aldehydes or ketones with ammonia in the presence of solid acid catalysts such as silica-alumina.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridofylline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air, oxygen, and nitric acid.
Reduction: Reducing agents such as hydrogen and metal catalysts are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can produce alcohols and amines .
Applications De Recherche Scientifique
Pyridofylline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential therapeutic uses as a respiratory stimulant and vasodilator.
Mécanisme D'action
Pyridofylline exerts its effects through several molecular targets and pathways. It acts as a competitive nonselective phosphodiesterase inhibitor, raising intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) leads to the inhibition of tumor necrosis factor (TNF) and leukotriene synthesis, reducing inflammation and enhancing vasodilation .
Comparaison Avec Des Composés Similaires
- Pentoxifylline
- Theophylline
- Aminophylline
Comparison: Pyridofylline is unique due to its combination of respiratory stimulant and vasodilator properties. Unlike theophylline and aminophylline, which primarily act as bronchodilators, this compound also has significant vasodilatory effects on coronary vessels. Pentoxifylline, another similar compound, shares some anti-inflammatory properties but differs in its primary use for peripheral arterial disease .
Propriétés
Numéro CAS |
53403-97-7 |
|---|---|
Formule moléculaire |
C17H23N5O9S |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C9H12N4O6S.C8H11NO3/c1-11-7-6(8(14)12(2)9(11)15)13(5-10-7)3-4-19-20(16,17)18;1-5-8(12)7(4-11)6(3-10)2-9-5/h5H,3-4H2,1-2H3,(H,16,17,18);2,10-12H,3-4H2,1H3 |
Clé InChI |
WXFJHNDXYIDTAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)CO.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
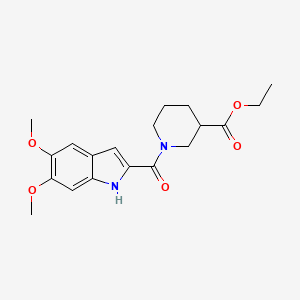

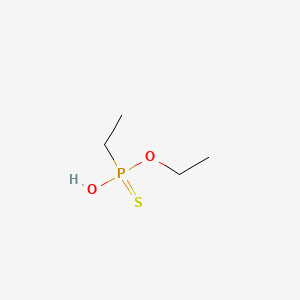

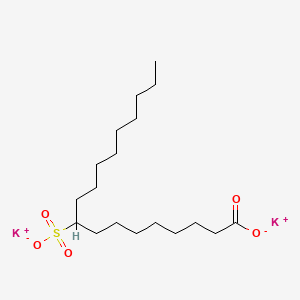
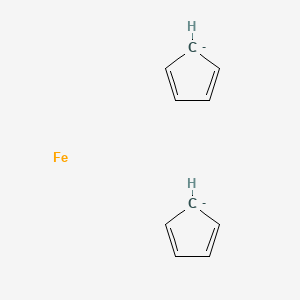
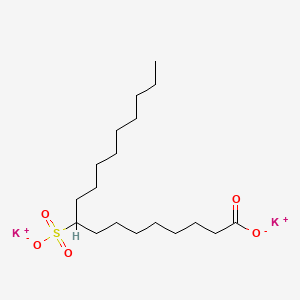
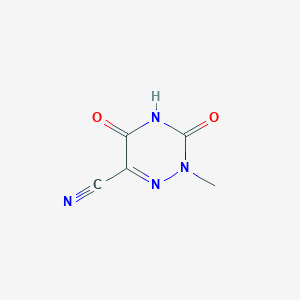
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

